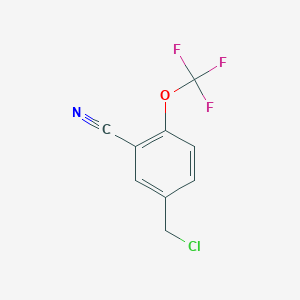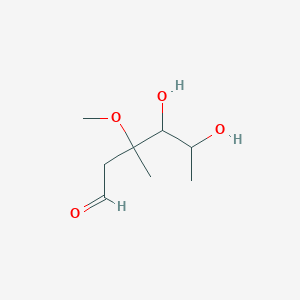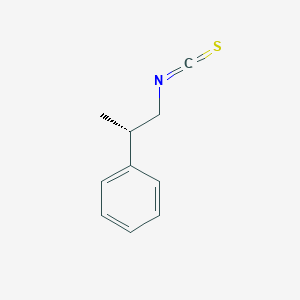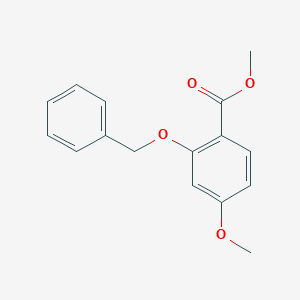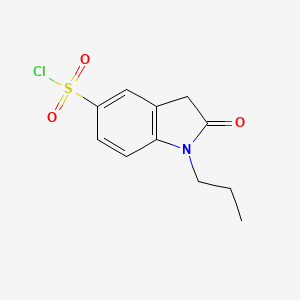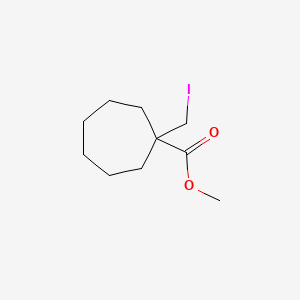
Methyl 1-(iodomethyl)cycloheptanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(iodomethyl)cycloheptanecarboxylate: is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.1453 . This compound is characterized by its cycloheptane ring structure with an iodomethyl group and a carboxylate ester functional group. It is a relatively niche compound in the field of organic chemistry, often used in specialized research applications.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: One common synthetic route involves the halogenation of cycloheptanecarboxylic acid followed by esterification. The cycloheptanecarboxylic acid is first halogenated to introduce the iodomethyl group, and then it is esterified with methanol to produce this compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the iodomethyl group, leading to the formation of different reduced products.
Substitution Reactions: The iodomethyl group in this compound is highly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Azides and other nucleophilic substitution products.
科学研究应用
Chemistry: Methyl 1-(iodomethyl)cycloheptanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 1-(iodomethyl)cycloheptanecarboxylate exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
Methyl 1-(bromomethyl)cycloheptanecarboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 1-(chloromethyl)cycloheptanecarboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 1-(fluoromethyl)cycloheptanecarboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 1-(iodomethyl)cycloheptanecarboxylate is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to distinct chemical behavior.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H17IO2 |
|---|---|
分子量 |
296.14 g/mol |
IUPAC 名称 |
methyl 1-(iodomethyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17IO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI 键 |
ZRPQBYFOQNNKJH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCCCCC1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)


![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)
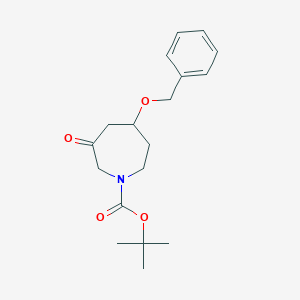
![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
